2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone
Description
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone (IUPAC name: 2-ethoxy-2-[(2-nitrophenyl)amino]-1-phenylethanone) is a substituted acetophenone derivative characterized by an ethoxy group, a 2-nitroaniline moiety, and a phenyl ketone core. Its molecular formula is C₁₆H₁₆N₂O₄ (molecular weight: 300.31 g/mol) . The compound is identified by synonyms such as NSC109965 and CAS 91851-12-6 . Structurally, the ethoxy and nitroanilino substituents at the α-position of the ketone group distinguish it from simpler acetophenone derivatives.
Properties
CAS No. |
54934-78-0 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-ethoxy-2-(2-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18(20)21/h3-11,16-17H,2H2,1H3 |
InChI Key |
QLWSJNGZUXCMGL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone typically involves the reaction of 2-nitroaniline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroaniline acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromo-2-phenylacetate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Reduction of Nitro Group: 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone.
Reduction of Carbonyl Group: 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol.
Substitution of Ethoxy Group: Products depend on the nucleophile used.
Scientific Research Applications
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethanone moiety may also contribute to its activity by interacting with enzymes or receptors involved in key biochemical pathways .
Comparison with Similar Compounds
2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone (Compound 4)
- Structure : Differs by bromo, chloro, and 4-chlorophenylsulfonyl groups at the α-position.
- Synthesis : Synthesized via α-chloro-β-keto-sulfone intermediates using sodium hypobromite .
- Applications : Demonstrated potent antifungal activity against Candida spp., with MIC values <1 µg/mL, attributed to sulfonyl and halogen groups enhancing electrophilicity and membrane disruption .
- Key Difference: The sulfonyl group increases polarity and bioavailability compared to the ethoxy-nitroanilino substituents in the target compound .
2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-Phenylethyl]-1-Methylpiperidin-2-yl]-1-Phenylethanone
- Structure : Features a piperidine ring and hydroxy-phenylethyl substituent.
- Key Difference: The complex heterocyclic structure enables multi-target interactions, unlike the nitroanilino group in the target compound, which may limit target specificity .
1-Phenylethanone (Acetophenone)
- Applications : Widely used as a flavoring agent (sweet, floral aroma) in foods and fragrances . Detected in thermally processed beverages and baked goods, with concentrations stable under ultra-high-pressure homogenization .
- Key Difference : The absence of functional groups reduces reactivity, making it less suitable for pharmaceutical applications compared to halogenated or nitro-substituted derivatives .
Functional Group Comparisons
Nitro-Substituted Analogues
- 2-(2-Nitrophenoxy)-1-Phenylethanone (CAS 18065-01-5): Replaces the nitroanilino group with a nitrophenoxy moiety. This compound’s ether linkage may enhance hydrolytic stability compared to the amine group in the target compound .
- 2-Ethoxy-2-[(4-Nitrophenyl)Amino]-1-Phenylethanone (CAS 91851-12-6): An isomer of the target compound with a 4-nitroanilino group. Positional isomerism may alter electronic effects and solubility .
Halogenated Analogues
- 2-Bromo-2-Chloro Derivatives: Halogens increase electrophilicity, enhancing antimicrobial activity. For example, Compound 4 showed 10-fold higher antifungal potency than non-halogenated analogues .
- 1-(2-Fluoro-6-Nitrophenyl)Ethanone: Fluorine substitution improves metabolic stability and bioavailability compared to nitroanilino groups .
Biological Activity
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N2O3, with a molecular weight of 286.33 g/mol. The compound features an ethoxy group, a nitroaniline moiety, and a phenyl ketone structure, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | 54934-78-0 |
Antimicrobial Activity
The nitro group in this compound is known to enhance the compound's antimicrobial properties. Nitro compounds generally exhibit activity against a range of pathogens due to their ability to disrupt cellular processes. Research indicates that derivatives containing nitro groups can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study:
In a study evaluating various nitro compounds, this compound demonstrated significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through oxidative stress pathways triggered by the nitro group .
Research Findings:
A study on similar nitro compounds indicated that they can induce cell cycle arrest in cancer cells, leading to decreased proliferation rates. The presence of the ethoxy group may enhance solubility and bioavailability, further contributing to its efficacy .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects have also been investigated. Nitro compounds are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines .
Mechanism of Action:
The action mechanism involves the modulation of signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as arthritis or other inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
